molecular formula C20H15Cl2N3O2 B11534899 N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B11534899
M. Wt: 400.3 g/mol
InChI Key: HTJGRKXWVHMGNZ-BHGWPJFGSA-N
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Description

N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carbohydrazide group, and a dichlorophenyl moiety. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with pyridine-3-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine-3-carbohydrazide derivatives and Schiff bases with comparable structures . Examples include:

Uniqueness

What sets N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE apart is its unique combination of a dichlorophenyl moiety and a pyridine ring, which may contribute to its distinct biological activities and chemical reactivity

Properties

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H15Cl2N3O2/c21-17-6-5-16(19(22)10-17)13-27-18-7-3-14(4-8-18)11-24-25-20(26)15-2-1-9-23-12-15/h1-12H,13H2,(H,25,26)/b24-11+

InChI Key

HTJGRKXWVHMGNZ-BHGWPJFGSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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